Ethyl 8-nitroquinoline-2-carboxylate
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Overview
Description
Ethyl 8-nitroquinoline-2-carboxylate is a compound that belongs to the quinoline family . Quinolines are nitrogen-based heterocyclic aromatic compounds that exhibit chemical reactivity similar to the benzene and pyridine ring system . They undergo nucleophilic and electrophilic substitution reactions .
Synthesis Analysis
The synthesis of 8-nitroquinoline-2-carboxylate involves several steps. One approach involves the nitration of 2-methylquinoline, followed by the separation of a mixture of isomeric 8-nitro and 5-nitro-2-methylquinolines. The next step involves the oxidation of the methyl group in 2-methyl-8-nitroquinoline, which includes consecutive steps of bromination and hydrolysis in aqueous sulfuric acid .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools like MolView . This tool allows the conversion of the molecule into a 3D model which can then be displayed in the viewer .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Aromatic oligoamide foldamers, which include this compound, are synthetic oligomers derived from aromatic amino acids that adopt stable folded conformations in solution .Properties
IUPAC Name |
ethyl 8-nitroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(15)9-7-6-8-4-3-5-10(14(16)17)11(8)13-9/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGXMNIZQNXGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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